molecular formula C18H20ClNO4S B4767164 N-(4-chlorobenzyl)-N-(mesitylsulfonyl)glycine

N-(4-chlorobenzyl)-N-(mesitylsulfonyl)glycine

Cat. No. B4767164
M. Wt: 381.9 g/mol
InChI Key: XUEDPPVCDMOFHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-N-(mesitylsulfonyl)glycine, also known as CGP 55845A, is a compound that has gained significant attention in the field of neuroscience and pharmacology. It is a selective antagonist of the GABA(B) receptor, which is a type of neurotransmitter receptor that plays a crucial role in the regulation of neuronal excitability.

Scientific Research Applications

Anticonvulsant Properties

N-(4-chlorobenzyl)-N-(mesitylsulfonyl)glycine derivatives, particularly N-(benzyloxycarbonyl)glycine, have demonstrated significant anticonvulsant properties. Studies have shown that certain derivatives, like N-(benzyloxycarbonyl)glycine benzylamide, exhibit potent anticonvulsant activity comparable to established drugs such as phenytoin. These compounds were effective in various seizure models, including the maximal electroshock test, and displayed a favorable safety profile without acute neurotoxicity at high doses (Geurts, Poupaert, Scriba, & Lambert, 1998).

Enhanced Brain Penetration

Studies involving N-benzyloxycarbonyl[C-14]-glycine, a lipophilic derivative of glycine, have revealed that it exhibits enhanced penetration into the central nervous system compared to glycine. This property makes it a potentially valuable compound for targeting neurological conditions, as it can effectively reach brain tissues (Lambert, Gallez, & Poupaert, 1995).

Crystal Structure Analysis

The crystal structures of derivatives of N-(4-methylbenzenesulfonyl)glycine, a related compound, have been thoroughly investigated. This research provides valuable insights into the molecular conformations and hydrogen-bonding patterns of these compounds, which are crucial for understanding their biological interactions and potential therapeutic applications (Purandara, Foro, & Thimme Gowda, 2018).

Glycine Metabolism

Glycine metabolism plays a significant role in human health, with implications for protein synthesis, enzyme and membrane integrity, and the treatment of various diseases. Understanding the metabolic pathways and interactions of glycine derivatives, including N-(4-chlorobenzyl)-N-(mesitylsulfonyl)glycine, is essential for leveraging their potential in treating metabolic disorders, enhancing immunity, and supporting wound healing (Wang, Wu, Dai, Yang, Wang, & Wu, 2013).

properties

IUPAC Name

2-[(4-chlorophenyl)methyl-(2,4,6-trimethylphenyl)sulfonylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO4S/c1-12-8-13(2)18(14(3)9-12)25(23,24)20(11-17(21)22)10-15-4-6-16(19)7-5-15/h4-9H,10-11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUEDPPVCDMOFHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CC2=CC=C(C=C2)Cl)CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-N-[(2,4,6-trimethylphenyl)sulfonyl]glycine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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